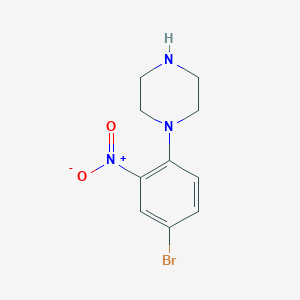
1-(4-Bromo-2-nitrophenyl)piperazine
Descripción general
Descripción
1-(4-Bromo-2-nitrophenyl)piperazine, commonly known as 4-Br-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including 1-(4-Bromo-2-nitrophenyl)piperazine, have demonstrated significant versatility in medicinal chemistry, contributing to the development of a wide range of therapeutic agents. These derivatives have been integrated into compounds exhibiting diverse pharmacological activities such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The structural modification of the piperazine nucleus has been shown to significantly influence the medicinal potential of the resultant molecules, indicating the scaffold’s flexibility in drug discovery. Research emphasizes the emergence of piperazine-based molecules as a successful pharmacophore, urging further therapeutic investigations to explore its potential across various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine as a critical building block in developing anti-tuberculosis molecules. The review on the structure-activity relationship (SAR) of piperazine-based anti-TB compounds provides insights that could guide medicinal chemists in creating safer, more selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacokinetic and Pharmacodynamic Impact
The pharmacokinetic and pharmacodynamic profiles of arylpiperazine derivatives, including those similar to this compound, have been extensively studied, focusing on their metabolism and therapeutic implications. These studies highlight the extensive pre-systemic and systemic metabolism of arylpiperazine derivatives, leading to the formation of 1-aryl-piperazines. These metabolites are known for their diverse effects on serotonin receptor-related functions, which are crucial for the clinical application of these compounds in treating depression, psychosis, or anxiety (Caccia, 2007).
Environmental and Clinical Applications
Piperazine-based compounds, including this compound, have also found applications beyond pharmacology, such as in environmental science and nanofiltration technology. For instance, piperazine (PIP)-based nanofiltration membranes with crumpled polyamide layers have shown potential in improving water treatment processes. This innovative application demonstrates the wide-ranging utility of piperazine derivatives in addressing environmental challenges through advanced material science (Shao et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives often interact with various receptors in the central nervous system .
Mode of Action
The mode of action of 1-(4-Bromo-2-nitrophenyl)piperazine involves a series of chemical reactions. The compound can undergo free radical reactions, nucleophilic substitutions, and oxidations . For instance, in a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound can then react with NBS to form the brominated compound .
Biochemical Pathways
Given the compound’s potential interaction with the central nervous system, it may influence neurotransmitter pathways .
Result of Action
Given its potential interaction with the central nervous system, it may influence neuronal activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH value can affect the compound’s UV absorption and fluorescence intensity
Propiedades
IUPAC Name |
1-(4-bromo-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPULFIUZCLZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



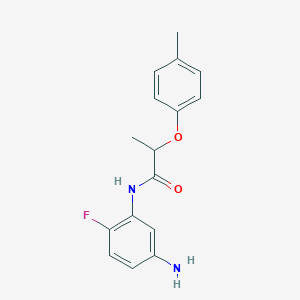
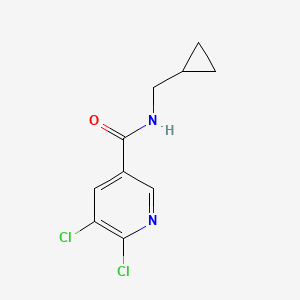
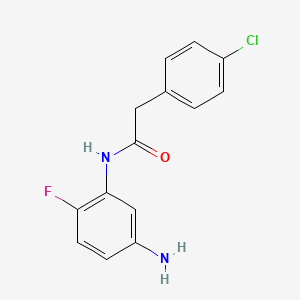

![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)
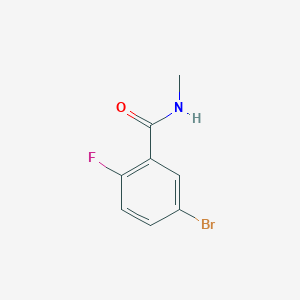

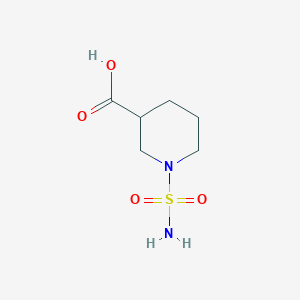
![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)
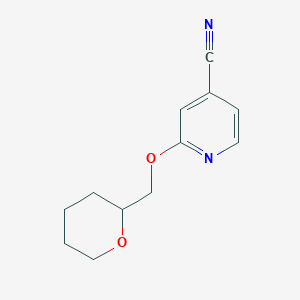
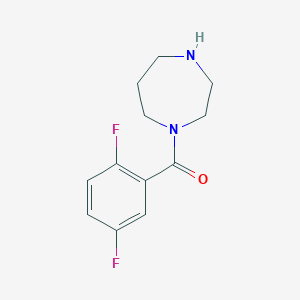

![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)